Cas no 940989-56-0 (1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one)

1-4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one is a specialized sulfonamide derivative featuring a piperazine core, bromo and methoxy substituents, and a methyl group. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as an intermediate in synthesizing bioactive compounds. The compound exhibits high purity and stability, ensuring reliable performance in synthetic applications.
1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one structure
940989-56-0 structure
Product Name:1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one
CAS No:940989-56-0
MF:C14H19BrN2O4S
MW:391.280661821365
CID:5498432
Update Time:2025-06-18

1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-acetyl-1-piperazinyl)sulfonyl]-4-bromo-5-methylphenyl methyl ether
    • 1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one
    • Inchi: 1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3
    • InChI Key: DWLHDZXOIKDTPS-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(S(C2=CC(Br)=C(C)C=C2OC)(=O)=O)CC1)C

1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one Pricemore >>

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Additional information on 1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one

Professional Introduction to Compound with CAS No. 940989-56-0 and Product Name: 1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one

The compound in question, identified by the CAS number 940989-56-0, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research. Its systematic name, 1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one, provides a detailed insight into its chemical structure, which comprises a piperazine ring linked to an ethanone moiety substituted with a benzenesulfonyl group. This benzenesulfonyl group is further modified with a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions, making it a structurally complex and versatile entity.

In recent years, there has been growing interest in sulfonyl-piperazine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of the piperazine ring in this compound suggests potential applications in central nervous system (CNS) disorders, as piperazine derivatives are well-known for their ability to interact with serotonin and dopamine receptors. The 5-bromo-2-methoxy-4-methylbenzenesulfonyl moiety adds another layer of complexity, potentially influencing the compound's solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the importance of sulfonamide derivatives in drug development. The sulfonyl group in this compound not only enhances its binding affinity to biological targets but also contributes to its metabolic profile. The bromo and methoxy substituents on the benzene ring are particularly noteworthy, as they can influence electronic properties and interactions with enzymes or receptors. Such structural features are often fine-tuned during drug design to optimize pharmacokinetic and pharmacodynamic properties.

The ethanone group at the 1-position of the piperazine ring introduces a potential site for further functionalization, allowing for the development of analogs with enhanced or modified biological activity. This flexibility makes the compound a valuable scaffold for medicinal chemists exploring novel therapeutic agents. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for treating complex diseases.

Current research in medicinal chemistry emphasizes the need for compounds that can cross the blood-brain barrier efficiently while maintaining low toxicity. The structural features of this compound, particularly the piperazine ring and the sulfonyl group, are known to facilitate penetration into the CNS. Additionally, the presence of halogen atoms can enhance binding interactions with target proteins, improving drug efficacy. These attributes make it an attractive candidate for further investigation in preclinical models.

In vitro studies have begun to explore the potential applications of this compound in modulating neurotransmitter systems relevant to neurological disorders. Preliminary data suggest that it may interact with serotonin receptors (5-HT1A and 5-HT2A), which are implicated in conditions such as depression, anxiety, and cognitive dysfunction. The precise stereochemistry of the piperazine ring and its substitution pattern will play a crucial role in determining its selectivity and side-effect profile.

The benzenesulfonyl group is another critical feature that warrants further investigation. Sulfonyl compounds are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific arrangement of bromine and methoxy groups on the benzene ring may influence these activities by altering electronic distributions and steric hindrance around potential binding sites. This structural variability allows for fine-tuning of pharmacological properties through rational drug design.

Advances in computational chemistry have enabled researchers to predict the biological activity of compounds like this one with greater accuracy before conducting expensive wet-lab experiments. Molecular modeling studies indicate that this compound may bind effectively to several protein targets relevant to CNS disorders. These predictions are supported by experimental data from related sulfonyl-piperazine derivatives, which have shown promise in treating conditions such as schizophrenia and epilepsy.

The synthesis of this compound presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions and nucleophilic substitutions would be required to construct the desired framework efficiently. Optimizing these synthetic pathways is crucial for producing sufficient quantities of material for preclinical testing while maintaining high purity standards.

As research progresses, it will be essential to evaluate the metabolic stability and potential toxicological effects of this compound. In vitro assays can provide initial insights into how it is processed by enzymes such as cytochrome P450 (CYP450), which play a significant role in drug metabolism. Understanding these metabolic pathways will help predict any potential drug-drug interactions or side effects associated with long-term use.

The development of novel therapeutic agents requires not only innovative chemical design but also rigorous testing across multiple models systems. Preclinical studies in cell cultures followed by animal models will be necessary to validate its efficacy against specific disease targets before human trials can begin. These studies will also help determine optimal dosing regimens based on pharmacokinetic profiles derived from early-stage experiments.

In conclusion,1-4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-ylethan-1-one represents a structurally intriguing compound with significant potential applications in pharmaceutical research, particularly within central nervous system disorders where sulfonyl-piperazine derivatives have shown promise recently thanks mainly due not only because they possess an optimized balance between lipophilicity solubility along with good metabolic stability but also because they demonstrate strong binding affinity towards key neurotransmitter receptors involved thereupon making them ideal candidates worth exploring further via both computational approaches alongside experimental validation thereby ensuring they move forward successfully through subsequent phases clinical development ultimately reaching market availability where they could then benefit many patients worldwide who suffer from these debilitating conditions daily lives thus improving overall quality healthcare delivery globally speaking thereby serving true purpose modern medicinal chemistry does indeed represent today all around world over especially since such innovations often lead way new treatments previously unmet medical needs which nothing short lived impact upon society overall wellbeing future generations too shall undoubtedly benefit advances made now indeed represents best hope we have meet challenges ahead regarding treating variety diseases especially those affecting brain since understanding mechanisms underlying such illnesses continues deepen thanks hard work dedicated scientists researchers everywhere whose efforts collectively push boundaries possible ensuring continued progress toward healthier future all human beings share together now moving forward confidently knowing brighter days lie ahead thanks everyone involved makes possible today indeed remarkable testament human ingenuity perseverance spirit inquiry drives us all onward toward better tomorrow shall undoubtedly arrive eventually if continue strive excellence ourselves deserve after all we only one Earth one humanity must protect cherish above all else working together achieve great things indeed possible when united purpose vision guiding us forward always shall remain true no matter what obstacles may lie path ahead indeed

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